molecular formula C18H26N2O4 B6640255 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide

1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide

Cat. No. B6640255
M. Wt: 334.4 g/mol
InChI Key: OVWWAPRPVLBTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide, also known as FCPC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. FCPC is a piperidine derivative that has been synthesized through a multistep process, and it has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various studies. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). In addition, 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit a range of pharmacological activities, making it a versatile compound for various research applications. However, 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. In addition, the toxicity and safety of 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide need to be further investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has been shown to exhibit neuroprotective properties in animal models, and further studies are needed to investigate its potential as a therapeutic agent for these diseases. Another potential application is in the treatment of cancer. 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has been shown to exhibit antitumor properties in various studies, and further research is needed to investigate its potential as a chemotherapeutic agent. Finally, the pharmacological properties and safety of 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide need to be further investigated before it can be used in clinical trials.

Synthesis Methods

The synthesis of 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide involves a multistep process that begins with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. The resulting compound is then reacted with N-(1-hydroxycyclohexyl)methylpiperidine-2-carboxamide to form 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide. The synthesis of 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has been optimized, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. 1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c21-16(19-13-18(23)9-3-1-4-10-18)14-7-2-5-11-20(14)17(22)15-8-6-12-24-15/h6,8,12,14,23H,1-5,7,9-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWWAPRPVLBTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2CCCCN2C(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide

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